10-[(4-Methoxyphenyl)methylidene]-9,10-dihydroanthracen-9-one
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Overview
Description
10-[(4-Methoxyphenyl)methylidene]-9,10-dihydroanthracen-9-one is an organic compound with a complex structure
Preparation Methods
The synthesis of 10-[(4-Methoxyphenyl)methylidene]-9,10-dihydroanthracen-9-one typically involves condensation reactions. One common method is the reaction between 9,10-dihydroanthracen-9-one and 4-methoxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization .
Chemical Reactions Analysis
10-[(4-Methoxyphenyl)methylidene]-9,10-dihydroanthracen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding anthraquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Scientific Research Applications
10-[(4-Methoxyphenyl)methylidene]-9,10-dihydroanthracen-9-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 10-[(4-Methoxyphenyl)methylidene]-9,10-dihydroanthracen-9-one involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to the modulation of various biochemical pathways. Its effects are mediated through binding to specific receptors or enzymes, altering their activity and resulting in the desired biological or chemical outcome .
Comparison with Similar Compounds
10-[(4-Methoxyphenyl)methylidene]-9,10-dihydroanthracen-9-one can be compared with other similar compounds, such as:
10-[(3,4,5-trimethoxyphenyl)methylidene]-9,10-dihydroanthracen-9-one: This compound has additional methoxy groups, which can influence its chemical reactivity and biological activity.
2-[(4-methoxyphenyl)methylidene]propanedinitrile: This compound has a different core structure but shares the methoxyphenyl group, leading to some similarities in reactivity.
4-Hydroxyl-N′-[(3-Hydroxy-4-Methoxyphenyl) Methylidene] Benzohydrazide:
Properties
CAS No. |
53781-03-6 |
---|---|
Molecular Formula |
C22H16O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
10-[(4-methoxyphenyl)methylidene]anthracen-9-one |
InChI |
InChI=1S/C22H16O2/c1-24-16-12-10-15(11-13-16)14-21-17-6-2-4-8-19(17)22(23)20-9-5-3-7-18(20)21/h2-14H,1H3 |
InChI Key |
VECJQPCZMNEKNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Origin of Product |
United States |
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